molecular formula C5H8<br>CH2=C(CH3)CH=CH2<br>C5H8 B109036 Isoprene CAS No. 78-79-5

Isoprene

Cat. No.: B109036
CAS No.: 78-79-5
M. Wt: 68.12 g/mol
InChI Key: RRHGJUQNOFWUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless liquid at room temperature and is produced naturally by many plants and animals, including humans . Isoprene is a fundamental building block for various natural products, including terpenes and natural rubber .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Isoprene, a small lipophilic volatile organic compound, is synthesized in the chloroplasts of plants . It is also produced and emitted by many species of trees, including oaks, poplars, eucalyptus, and some legumes . The primary targets of this compound are the thylakoid membranes within the chloroplasts of plant cells .

Mode of Action

This compound interacts directly with the lipid acyl chains of thylakoid membranes, preserving their integrity . It also up-regulates proteins associated with photosynthetic complexes and enhances the biosynthesis of relevant membrane components, such as mono- and di-galactosyl-diacyl glycerols and unsaturated fatty acids . Furthermore, this compound can react with and quench many harmful reactive oxygen species (ROS) like singlet oxygen .

Biochemical Pathways

This compound is synthesized through the photosynthesis-dependent 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway . The isoprenoid biosynthetic pathway has three major stages: synthesis of the this compound building blocks, their assembly into flexible linear and branched hydrocarbon substrates, and multistep reaction cascades to generate the vast assortment of isoprenoid end products .

Pharmacokinetics

The emission of this compound from plants is tightly associated with environmental factors such as light, temperature, and CO2 levels .

Action Environment

The emission of this compound from plants is influenced by environmental factors such as light, temperature, and CO2 levels . This compound emission increases dramatically with temperature and maximizes at around 40 °C . Furthermore, the emission capacity of fully expanded leaves varies through the season . In the context of climate change, this compound emission may play a significant role in the response of hygrophilic plants when challenged by severe stress conditions .

Scientific Research Applications

Properties

IUPAC Name

2-methylbuta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHGJUQNOFWUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Record name ISOPRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26796-44-1, 6144-30-5, 9003-31-0
Record name 1,3-Butadiene, 2-methyl-, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26796-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Butadiene, 2-methyl-, trimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6144-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polyisoprene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9003-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2020761
Record name Isoprene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a mild, aromatic odor; [HSDB], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name Isoprene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1572
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ISOPRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

34.067 °C, 34 °C
Record name Isoprene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOPRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

-65 °F (-54 °C) (Closed cup)
Record name Isoprene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 642 mg/L at 25 °C, Practically insoluble in water, Miscible with ethanol, ethyl ether, acetone, benzene, Soluble in alcohol, ether, hydrocarbon solvents, Solubility in water, mg/l at 25 °C: 642 (very poor)
Record name Isoprene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOPRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.679 g/cu cm at 20 °C, Relative density (water = 1): 0.7
Record name Isoprene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOPRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

2.35 (Air = 1), Relative vapor density (air = 1): 2.4
Record name Isoprene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOPRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

550.0 [mmHg], VP: 400 mm Hg at 15.4 °C, 550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2
Record name Isoprene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1572
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Isoprene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOPRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Impurities

Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm
Record name Isoprene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless volatile liquid, Colorless, watery liquid

CAS No.

78-79-5, 9006-04-6
Record name Isoprene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoprene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Natural rubber
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009006046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOPRENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoprene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoprene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A62964IBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoprene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOPRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-145.95 °C, -146 °C
Record name Isoprene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ISOPRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

7.5 g of aluminum triisopropylate and 50 g of a reaction product which contains 42 g of 2-methyl-2-hepten-6-one and 5 g of 2-methyl-3-buten-2-ol are heated at 150° C. in the reaction apparatus described in Example 1, and a mixture of 464 g of methyl acetoacetate and 430 g of 2-methyl-3-buten-2-ol is introduced in the course of 18 hours. On working up the mixture by distillation when the reaction has ceased, 490 g of 2-methyl-2-hepten-6-one, 95 g of unconverted 2-methyl-3-buten-2-ol, 13 g of acetone and 4 g of isoprene are obtained. The yield (448 g) is 89% of theory, based on methyl acetoacetate employed, and 90.1%, based on methylbutenol converted.
Name
aluminum triisopropylate
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
reaction product
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
464 g
Type
reactant
Reaction Step Five
Quantity
430 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

In contrast, the use of dichloroacetic acid (a liquid, bp: 194° C.; Ka =5.53×10-2) in molar excess in the above reaction results in a moderate yield (approximately 50%) of the corresponding ester (prenyl dichloroacetate, systematically named, 3-methyl-2-buten-1-yl dichloroaceate). Addition of a minor amount of an alkali-metal or alkaline-earth metallic salt or metallic salt of dichloroacetic acid (i.e., the conjugate base of dichloroacetic acid) to the reaction mixture containing dichloroacetic acid resulted in a better conversion of isoprene to prenyl dichloroacetate: 70-95% yields of the ester were obtained. This metallic salt is continuously regenerated in the reaction process.
Name
3-methyl-2-buten-1-yl dichloroaceate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The volatile hydrocarbon, e.g., isoprene, is harvested by passing the gaseous phase that contains the volatile hydrocarbon, e.g., isoprene, and O2 through a cooled condenser. The volatile hydrocarbon, e.g., isoprene, may then be collected. In some embodiments, the condensed hydrocarbon, e.g., condensed isoprene, is passed through a solvent, typically an organic solvent. Alcohols such as methanol (boiling point 64.7° C.), ethanol (boiling point 78.0° C.), butanol (boiling point 117.7° C.), and pure hydrocarbons such as hexane (boiling point 69.0° C.), heptane (boiling point 98.4° C.), octane (boiling point 125.5° C.), and dodecane (boiling point 216.2° C.) readily form stable “blends” with isoprene, or other volatile hydrocarbons obtained in accordance with the invention, thereby facilitating its retention and stabilization in a liquid solution. Concentrations of isoprene (or, e.g., alcohol, aldehyde, or other volatile hydrocarbon) collected in this manner vary between 1%, when a solvent is used to trap the isoprene, and 100% isoprene when no solvent is used, but a condenser-temperature low enough is employed to enable retention of isoprene in the liquid phase.
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

A terpolymer of cyclopentadiene (CPD), isoprene, and isobutylene was prepared. This terpolymer had an Mv of 19,000 and an INOPO of 47. It contained 5.7 mole % CPD and 4.8 mole % isoprene by NMR analyses. 333 g. of this terpolymer was dissolved in 594 g. of hexane to yield 927 g. of a 36% cement and then converted to the hydroxyl derivative as follows:
[Compound]
Name
47
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

A process consisting of dehydration of 3-methyl-1,3-butanediol under heating in the presence of phosphoric acid or iodine gives 3-methyl-3-butene-1-ol with a yield of 35% and isoprene with a yield of 30-35% (Bulletin de la Societe Chimique de France 1964 pp800-804).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoprene
Reactant of Route 2
Isoprene
Reactant of Route 3
Isoprene
Reactant of Route 4
Isoprene
Reactant of Route 5
Isoprene
Reactant of Route 6
Isoprene
Customer
Q & A

Q1: What is isoprene and why is it important in atmospheric chemistry?

A1: this compound (2-Methyl-1,3-butadiene) is a volatile organic compound (VOC) predominantly emitted by vegetation, particularly trees. [, ] It plays a crucial role in atmospheric chemistry by reacting with hydroxyl radicals (OH), impacting ozone (O3) production, and contributing to the formation of secondary organic aerosols (SOA). [, , ]

Q2: How do this compound emissions vary, and what factors influence these variations?

A2: this compound emissions exhibit significant spatial, seasonal, and diurnal variations. [, , ] Factors influencing these variations include plant species, temperature, light intensity, atmospheric carbon dioxide (CO2) concentration, water availability, and time of day. [, , , , , ]

Q3: What is the impact of drought stress on this compound emissions?

A3: Research suggests that drought stress can significantly reduce this compound emissions. [, ] A study using satellite data revealed that this compound emissions in the Southeast US decreased by 8.6% under mild drought and up to 20.7% under severe drought conditions. []

Q4: What is the role of microbes in this compound degradation?

A5: Soil microbes play a crucial role in degrading this compound, acting as a significant sink for this compound. [, ] Recent research identified several bacterial genera, including Novosphingobium, Pelomonas, Rhodoblastus, Sphingomonas, and Zoogloea, capable of metabolizing this compound. []

Q5: How can satellite observations be used to study this compound emissions?

A6: Satellites equipped with instruments like the Ozone Monitoring Instrument (OMI) can measure atmospheric formaldehyde (HCHO), a key oxidation product of this compound. [, ] By analyzing HCHO columns, researchers can indirectly estimate this compound emission rates and their spatial and temporal variations. [, , ]

Q6: What is the "prompt" CHOCHO formation pathway in this compound oxidation?

A7: Recent research suggests that under low-NOx conditions, glyoxal (CHOCHO) can form promptly from this compound oxidation, following the isomerization of the this compound peroxy radical (ISOPO2). [] This pathway contrasts with the traditional view of CHOCHO as a secondary product of this compound oxidation. []

Q7: What is the molecular formula, weight, and structure of this compound?

A8: this compound (2-Methyl-1,3-butadiene) has the molecular formula C5H8, a molecular weight of 68.12 g/mol, and a branched structure with two double bonds. []

Q8: Which metabolic pathway is responsible for this compound synthesis in plants?

A9: this compound is synthesized in plant chloroplasts via the methylerythritol 4-phosphate (MEP) pathway, utilizing carbon fixed during photosynthesis. [, ]

Q9: What enzymes are involved in the final steps of this compound biosynthesis?

A10: The final steps of this compound biosynthesis involve the enzymes isopentenyl pyrophosphate isomerase (IDI) and this compound synthase. [] IDI catalyzes the isomerization of isopentenyl pyrophosphate (IPP) to dimethylallyl pyrophosphate (DMAPP), the substrate for this compound synthase. []

Q10: How is this compound emission regulated in plants?

A11: this compound emission is influenced by environmental factors like light and temperature, but recent studies also highlight the role of the circadian clock in regulating emissions. [] For example, oil palm trees exhibit strong circadian control over this compound emissions, suggesting an internal biological clock may influence emission patterns. []

Q11: What are the potential functions of this compound in plants?

A12: While the exact functions of this compound in plants are still debated, research suggests it may play a role in protecting against abiotic stresses like high temperatures and oxidative stress. [, , ]

Q12: What are this compound pyrophosphates and how are their levels regulated?

A13: this compound pyrophosphates, including geranyl pyrophosphate, are precursors for various essential biomolecules like sterols and are involved in protein isoprenylation. [] Human NUDIX hydrolases, specifically NUDT15 and NUDT18, have been identified as catalysts for this compound pyrophosphate hydrolysis, suggesting a mechanism for regulating their levels in animals. []

Q13: What are the primary industrial applications of this compound?

A14: this compound is primarily used in the production of synthetic rubbers, specifically cis-1,4-polythis compound, which closely resembles natural rubber. [] These rubbers find applications in tires, adhesives, footwear, and other industrial products. []

Q14: How does cyclopentadiene contamination affect this compound polymerization?

A15: Cyclopentadiene is a detrimental impurity in this compound used for synthetic rubber production. [] Its presence can negatively impact the kinetics of polymerization and the quality of the final rubber product. [] Therefore, removing cyclopentadiene is crucial for ensuring high-quality this compound for industrial use. []

Q15: What are arborescent this compound homopolymers and how are they synthesized?

A16: Arborescent this compound homopolymers are branched polymers with a dendritic architecture, synthesized by an anionic "grafting onto" methodology. [] This method involves epoxidizing a linear polythis compound substrate and then coupling it with polyisoprenyllithium to create the branched structure. []

Q16: What are some key areas for future this compound research?

A16: Key areas for future research include:

  • Elucidating the complex interplay between CO2, climate change, and this compound emissions. [, ]
  • Improving the representation of this compound chemistry and emission algorithms in global climate models. [, ]
  • Investigating the role of this compound in plant stress tolerance and its potential applications in agriculture. [, , ]
  • Further exploring the diversity and function of microbial communities involved in this compound degradation. [, ]
  • Developing sustainable and environmentally friendly methods for industrial this compound production. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.